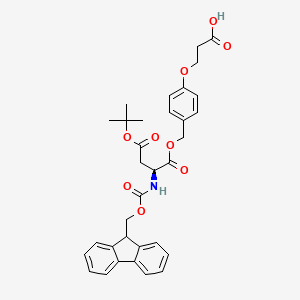

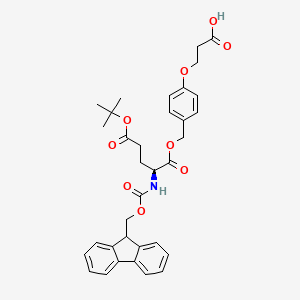

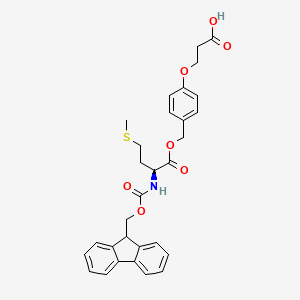

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound used in peptide synthesis. It has a molecular weight of 549.64 . The compound appears as a white powder .

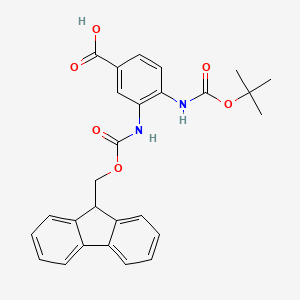

Molecular Structure Analysis

The IUPAC name of the compound is 3-[4-({[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoyl]oxy}methyl)phenoxy]propanoic acid . The InChI code is 1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 .Physical And Chemical Properties Analysis

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a white powder . It should be stored at 0 - 8°C .Aplicaciones Científicas De Investigación

Peptide Synthesis

The Fmoc group is a common protecting group used in solid-phase peptide synthesis (SPPS). It protects the amino group during the coupling of amino acids to form peptides. The Fmoc group is removed under basic conditions, which do not affect other protecting groups like t-Boc, making it highly selective .

Hydrogel Formation

Fmoc-protected amino acids can self-assemble into hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have potential biomedical applications such as drug delivery systems and scaffolds for tissue engineering .

Biomedical Imaging

The aromatic nature of the Fmoc group allows for the incorporation of fluorescent properties into peptides. This can be utilized in biomedical imaging to track the location and concentration of peptides in biological systems .

Drug Delivery

Fmoc-protected peptides can be used to create carriers for drug molecules. The hydrophobic Fmoc group can enhance the penetration of the drug through biological membranes, improving the efficacy of drug delivery .

Tissue Engineering

The self-assembling property of Fmoc-protected peptides can be exploited to create scaffolds that mimic the extracellular matrix, providing a structure for cells to adhere and grow, which is crucial in tissue engineering applications .

Diagnostic Tools

Peptides with Fmoc protection can be designed to interact with specific biomarkers, making them useful as diagnostic tools for detecting diseases or monitoring therapeutic progress .

pH-Controlled Gelation

Fmoc-protected amino acids can form gels that respond to pH changes. This property can be used to create smart materials that release their payload in response to the pH of the environment, which is particularly useful in targeted drug delivery .

Thixotropic Materials

Some Fmoc-protected peptides can form thixotropic gels, which are gels that become less viscous under stress and return to their more solid state once the stress is removed. This property is valuable in applications where controlled flow or spreadability is required .

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFYTONJOXFULV-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-met-O-CH2-PH-och2-CH2-cooh | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)